

Technical Guide: Spectroscopic Characterization of 3-Undecanone

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Compound of Interest

Compound Name: 3-Undecanone

CAS No.: 2216-87-7

Cat. No.: B1584539

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Executive Summary

This technical guide provides a rigorous spectroscopic profile of **3-Undecanone** (Ethyl octyl ketone), a molecule of significant interest in chemical ecology (insect pheromones) and the flavor/fragrance industry.

Unlike simple methyl ketones, **3-undecanone** presents unique spectroscopic challenges due to its asymmetry. Correct identification requires distinguishing it from its isomers (2-undecanone, 4-undecanone) through precise interpretation of fragmentation patterns (Mass Spec) and spin-spin splitting (NMR). This guide synthesizes experimental data into a self-validating framework for researchers.

Molecular Architecture & Properties

Before interpreting spectra, one must understand the structural skeleton that dictates the signals.

Property	Value	Structural Context
IUPAC Name	Undecan-3-one	Asymmetric ketone
SMILES	<chem>CCCCCCCCC(=O)CC</chem>	Octyl chain (C8) + Carbonyl + Ethyl chain (C2)
Molecular Weight	170.29 g/mol	Base peak for Molecular Ion (M+)
Key Functional Group	C=O[1][2][3][4][5] (Ketone)	Dipole moment dictates IR/NMR shifts

Mass Spectrometry (EI-MS)

The Fingerprint: Fragmentation Mechanics

In Electron Ionization (70 eV), **3-undecanone** (MW 170) undergoes predictable cleavage. The spectrum is dominated by Alpha-Cleavage and the McLafferty Rearrangement.[6]

Diagnostic Fragment Table

m/z Peak	Intensity	Fragment Identity	Mechanism
170	Weak		Molecular Ion (often unstable in aliphatic ketones).
141	Medium		-Cleavage: Loss of Ethyl group (C ₂ H ₅ •).
57	Base (100%)	or	-Cleavage: Formation of acylium ion (Et-C≡O ⁺) OR alkyl fragment.
72	Strong		McLafferty Rearrangement: Migration of -H from octyl chain.

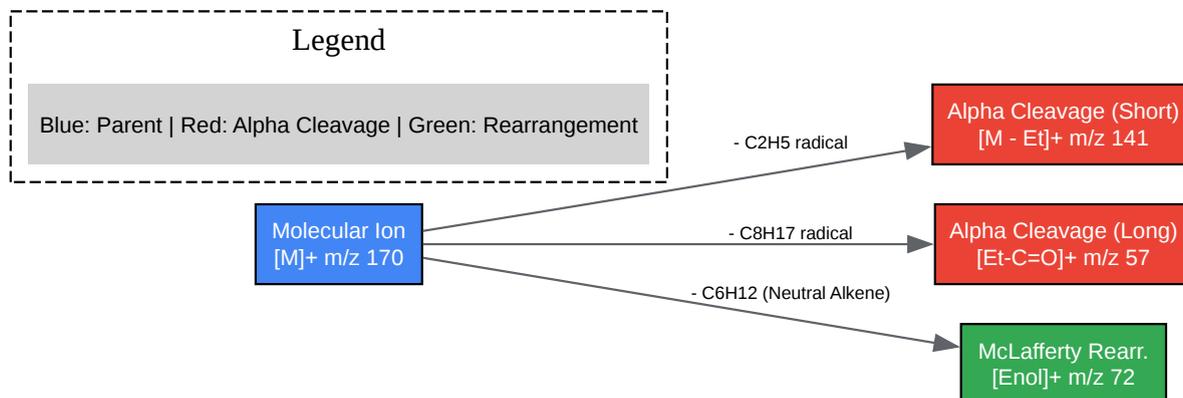
Mechanistic Insight (Causality)

- Alpha-Cleavage: The bond adjacent to the carbonyl is weak. Breaking the bond on the "short" side (ethyl) yields the heavy fragment (m/z 141). Breaking the "long" side (octyl) yields the light acylium ion (m/z 57, Et-C≡O⁺).
- McLafferty Rearrangement: This is the critical differentiator from isomers like 2-undecanone.
 - Requirement: A gamma-hydrogen (-H).[3][7]
 - Process: The octyl chain loops back; a -H transfers to the carbonyl oxygen.
 - Result: Neutral elimination of 1-hexene (C₆H₁₂) and formation of the enol radical cation (m/z 72).

- o Calculation: 2-butanone enol radical cation =

= Mass 72.

Fragmentation Pathway Diagram



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Figure 1: Primary fragmentation pathways for **3-Undecanone** under Electron Ionization.

Infrared Spectroscopy (FTIR)

Functional Group Identification

The IR spectrum is relatively simple but confirms the ketone functionality and the aliphatic chain.

Wavenumber (cm ⁻¹)	Vibration Mode	Structural Assignment
2960 - 2850	C-H Stretch (sp ³)	Asymmetric/Symmetric stretching of methyl and methylene groups.
1715 ± 5	C=O[8] Stretch	Diagnostic: Saturated aliphatic ketone. (Aldehydes are higher ~1730; Conjugated ketones lower ~1690).[5]
1460	C-H Bend (Scissoring)	Methylene (-CH ₂ -) deformation.
1375	C-H Bend (Rocking)	Methyl (-CH ₃) deformation.

Experimental Note: If analyzing as a thin film (neat), the carbonyl peak is sharp. In solution (e.g., CHCl₃), hydrogen bonding with solvent impurities can broaden the peak slightly.

Nuclear Magnetic Resonance (NMR)

The Structural Skeleton

NMR provides the connectivity map. The asymmetry of **3-undecanone** (Ethyl vs. Octyl) is resolved here.

¹H NMR (Proton) Data (CDCl₃, 400 MHz)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Causality
2.42	Quartet (J~7Hz)	2H	-C(=O)-CH ₂ -CH ₃	Deshielded by carbonyl; couples with 3 methyl protons.
2.38	Triplet (J~7Hz)	2H	-C(=O)-CH ₂ - (CH ₂) ₆ -	Deshielded by carbonyl; couples with 2 methylene protons.
1.55	Multiplet	2H	-C(=O)-CH ₂ - CH ₂ -	Beta-protons on the long chain.
1.26	Broad Singlet	10H	Bulk Methylene Envelope	Remaining internal -CH ₂ - groups (shielded).
1.05	Triplet (J~7Hz)	3H	-C(=O)-CH ₂ -CH ₃	Terminal methyl (Ethyl side).
0.88	Triplet (J~7Hz)	3H	-(CH ₂) ₆ -CH ₃	Terminal methyl (Octyl side).

Interpretation Logic:

- The 2.42 ppm Quartet is the "smoking gun" for the ethyl group attached to a carbonyl. If this were 2-undecanone (Methyl ketone), you would see a Singlet at ~2.1 ppm (isolated methyl).
- The overlap at ~2.4 ppm requires high-field NMR (400 MHz+) for clear resolution.

¹³C NMR (Carbon) Data

Shift (δ ppm)	Carbon Type	Assignment
211.5	Quaternary	C=O (Carbonyl)
42.0	Secondary (CH ₂)	-Carbon (Octyl side)
36.0	Secondary (CH ₂)	-Carbon (Ethyl side)
31.9 - 22.7	Secondary (CH ₂)	Bulk methylene chain
14.1	Primary (CH ₃)	Terminal Methyls

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these validated workflows.

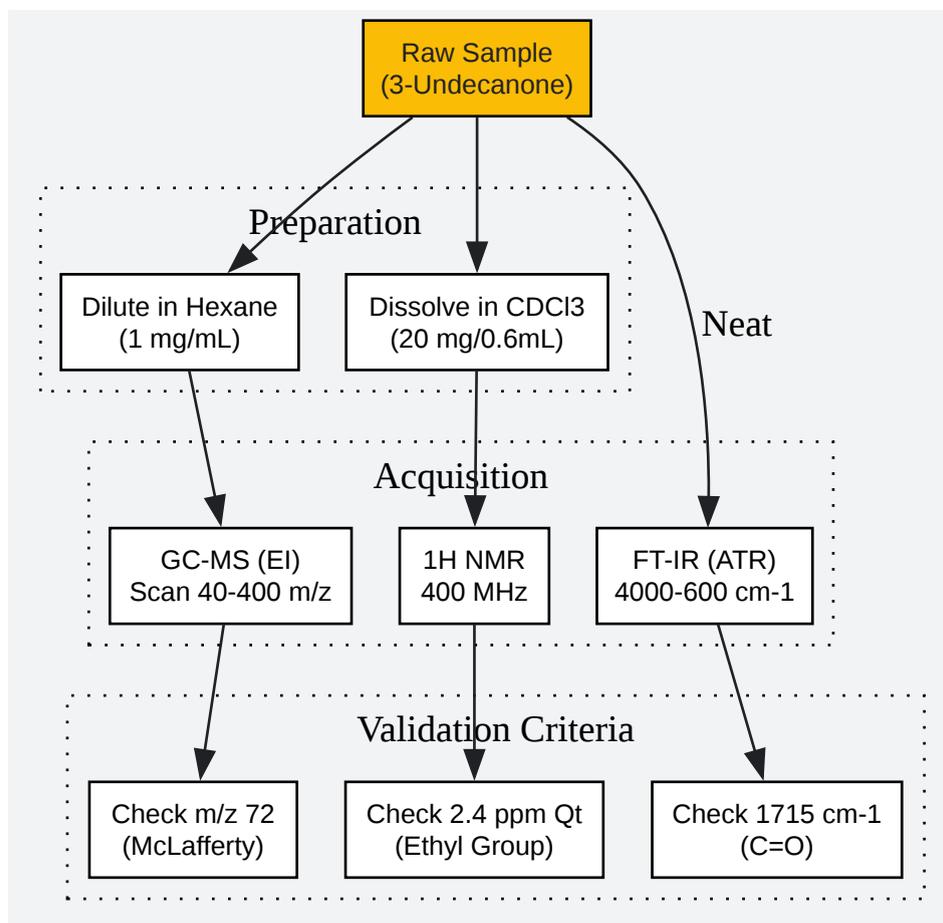
GC-MS Sample Preparation

- Solvent: Hexane or Dichloromethane (HPLC Grade). Avoid Acetone (interferes with carbonyl analysis).
- Concentration: 1 μ L of **3-Undecanone** in 1 mL solvent (approx 1000 ppm).
- Injection: Split mode (50:1) to prevent detector saturation.
- Column: DB-5ms or equivalent (Non-polar, 5% Phenyl).
- Oven Program: Hold 50°C (2 min) \rightarrow Ramp 10°C/min to 250°C.

NMR Sample Preparation

- Solvent: Chloroform-d (CDCl₃) with 0.05% TMS (Tetramethylsilane) as internal standard.
- Tube: 5mm high-precision NMR tube.
- Mass: Dissolve ~10-20 mg of sample in 0.6 mL CDCl₃.
- Filtration: Filter through a glass wool plug if the neat liquid appears cloudy (removes suspended solids that broaden peaks).

Analytical Workflow Diagram



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Figure 2: Integrated workflow for spectroscopic validation.

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